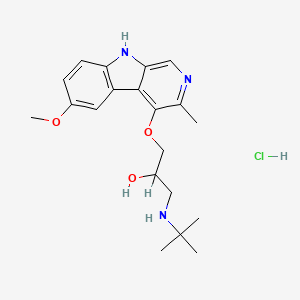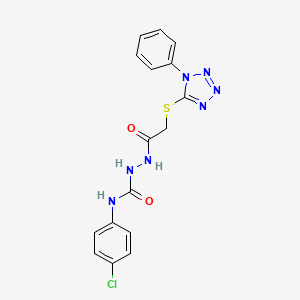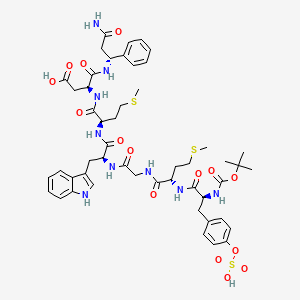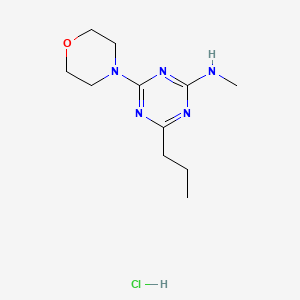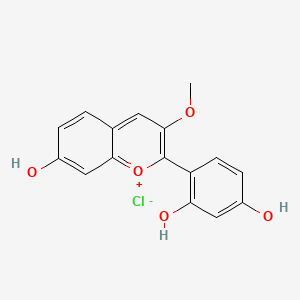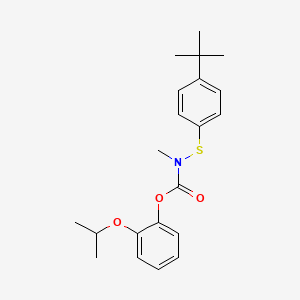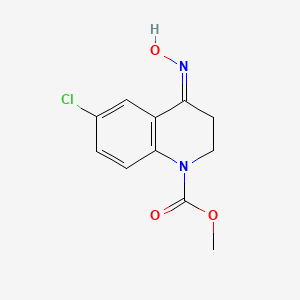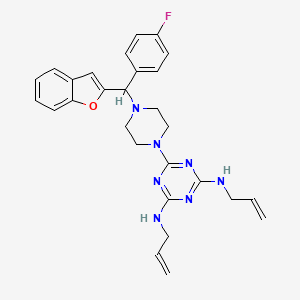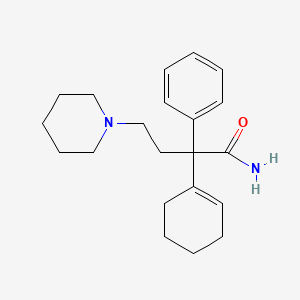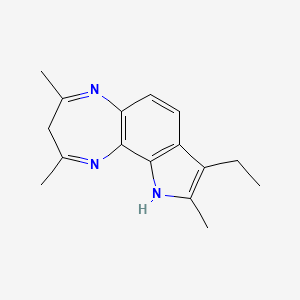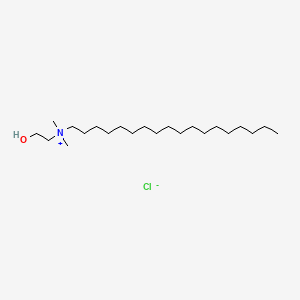
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride is a quaternary ammonium compound with the molecular formula C23H50ClNO2. It is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it valuable in formulations for detergents, disinfectants, and other cleaning agents .
Méthodes De Préparation
The synthesis of 1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride typically involves the quaternization of N,N-dimethylethanolamine with octadecyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. Industrial production methods often involve large-scale batch or continuous processes, utilizing high-purity reactants and optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as hydroxide ions. .
Applications De Recherche Scientifique
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and facilitate the extraction of cellular components.
Medicine: Investigated for its potential antimicrobial properties and use in disinfectant formulations.
Mécanisme D'action
The mechanism of action of 1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride primarily involves its interaction with lipid membranes. The compound’s hydrophobic tail inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where it can effectively kill bacteria and other microorganisms by compromising their cell membranes .
Comparaison Avec Des Composés Similaires
1-Octadecanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-, chloride can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium chloride (CTAC): Similar in structure but with a shorter alkyl chain, making it less hydrophobic.
Benzalkonium chloride (BAC): Contains a benzyl group, providing different antimicrobial properties.
Dodecyltrimethylammonium chloride (DTAC): Has a shorter alkyl chain, affecting its surfactant properties and applications. The uniqueness of this compound lies in its long alkyl chain, which enhances its hydrophobic interactions and surfactant efficiency
Propriétés
Numéro CAS |
13018-95-6 |
|---|---|
Formule moléculaire |
C22H48NO.Cl C22H48ClNO |
Poids moléculaire |
378.1 g/mol |
Nom IUPAC |
2-hydroxyethyl-dimethyl-octadecylazanium;chloride |
InChI |
InChI=1S/C22H48NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(2,3)21-22-24;/h24H,4-22H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
QOLLYDAQOZBRAL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


